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Introduction
Carnosine, a dipeptide composed of β-alanine and L-histidine, is an endogenous antioxidant

with multifaceted protective mechanisms. Hyaluronic acid (HA), a glycosaminoglycan found in

the extracellular matrix, also exhibits antioxidant properties, primarily through its ability to

create a hydrated environment and scavenge certain reactive oxygen species (ROS). The

conjugation of carnosine with hyaluronic acid (carnosine-hyaluronate) is a promising strategy to

enhance the bioavailability and antioxidant efficacy of carnosine, offering potential therapeutic

applications in conditions associated with oxidative stress.

These application notes provide detailed protocols for a panel of in vitro assays to characterize

the antioxidant capacity of carnosine-hyaluronate. The selected assays evaluate different

aspects of antioxidant action, including radical scavenging, reducing power, and enzymatic-like

activity.

Mechanism of Antioxidant Action
Carnosine exerts its antioxidant effects through both direct and indirect mechanisms. Directly, it

can scavenge a variety of reactive oxygen and nitrogen species (ROS/RNS)[1]. Indirectly,

carnosine can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant

responses[2][3]. This pathway activation leads to the increased expression of antioxidant

enzymes such as superoxide dismutase (SOD) and catalase. Hyaluronic acid contributes to the
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overall antioxidant effect, and its conjugation with carnosine has been shown to result in

synergistic antioxidant activities and improved resistance to enzymatic degradation[4][5][6].
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Caption: Antioxidant signaling pathway of Carnosine-Hyaluronate.

Quantitative Data Summary
The following tables summarize the reported antioxidant activities of carnosine and its

derivatives from various in vitro assays.

Table 1: Radical Scavenging Activity of Carnosine

Assay Concentration % Inhibition
Reference
Compound

Source

DPPH 25 mM 4.48% - [7]

DPPH 20 mM 7.4% - [8]

ABTS 20 µg/mL 34.40% BHT (3.40%) [9]

ABTS 100 µg/mL 43.30% BHT (14.73%) [9]

Table 2: Superoxide Dismutase (SOD)-like Activity of Carnosine and its Conjugates

Compound Condition Activity Comments Source

Copper:Carnosin

e Complex

Neutrophils

treated with PMA

Dismutes

superoxide

radicals

Analogous to

other amino acid-

copper

complexes

[10]

Carnosine

In the presence

of Cu2+ and

Zn2+

Superoxide-

scavenging

activity

Concentration-

dependent
[11]

Carnosine-

enriched chicken

meat

In vivo (human

athletes)

Increased serum

SOD activity

Reduced lipid

peroxidation
[12]

Table 3: Trolox Equivalent Antioxidant Capacity (TEAC) of Carnosine-Hyaluronate Conjugates
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Compound Time Point TEAC Value Comments Source

HyCar20 1 min ~0.6

TEAC values of

conjugates are

reported.

[13]

HyCar20 3 min ~0.8

The antioxidant

properties are

improved by

conjugation.

[13]

HyCar20 6 min ~1.0

Resistance to

enzymatic

hydrolysis is also

improved.

[13]

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable

DPPH radical, causing a color change from purple to yellow, which is measured

spectrophotometrically.
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Preparation

Reaction

Measurement & Analysis

Prepare DPPH stock solution
(e.g., 0.1 mM in methanol)

Mix sample/control with
DPPH solution (e.g., 1:1 v/v)

Prepare sample solutions
(various concentrations)

Prepare positive control
(e.g., Ascorbic acid)

Incubate in the dark
(e.g., 30 minutes at room temp.)

Measure absorbance
(e.g., at 517 nm)

Calculate % inhibition and IC50

Click to download full resolution via product page

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or ethanol
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Carnosine-hyaluronate sample

Positive control (e.g., Ascorbic acid, Trolox)

96-well microplate or spectrophotometer cuvettes

Microplate reader or spectrophotometer

Procedure:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the

solution in a dark bottle to protect it from light.

Sample Preparation: Dissolve the carnosine-hyaluronate sample in a suitable solvent (e.g.,

water, phosphate buffer) to prepare a stock solution. From the stock solution, prepare a

series of dilutions.

Assay:

In a 96-well plate, add a specific volume of the sample or standard to the wells.

Add the DPPH working solution to each well.

For the blank, use the solvent instead of the sample.

Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader.

Calculation: Calculate the percentage of DPPH radical scavenging activity using the

following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) /

Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical

cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its
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colorless neutral form is monitored spectrophotometrically.

Preparation

Reaction

Measurement & Analysis

Prepare ABTS stock solution (7 mM)

Mix ABTS and persulfate
(1:1 v/v) and incubate in dark
(12-16 hours) to form ABTS•+

Prepare potassium persulfate (2.45 mM)

Dilute ABTS•+ solution to an
absorbance of ~0.7 at 734 nm

Add sample/standard to diluted ABTS•+

Prepare sample and Trolox standards

Incubate for a defined time
(e.g., 6 minutes)

Measure absorbance at 734 nm

Calculate % inhibition and TEAC

Click to download full resolution via product page
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Caption: Workflow for the ABTS radical scavenging assay.

Materials:

ABTS diammonium salt

Potassium persulfate

Ethanol or methanol

Phosphate buffered saline (PBS)

Carnosine-hyaluronate sample

Trolox (standard)

96-well microplate or spectrophotometer cuvettes

Microplate reader or spectrophotometer

Procedure:

Preparation of ABTS Radical Cation (ABTS•+):

Prepare a 7 mM aqueous solution of ABTS.

Prepare a 2.45 mM aqueous solution of potassium persulfate.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours.

Working Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an

absorbance of 0.70 ± 0.02 at 734 nm.

Assay:

Add a small volume of the sample or Trolox standard to a larger volume of the ABTS•+

working solution.
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Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

Measurement: Measure the absorbance at 734 nm.

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant

Capacity (TEAC). A standard curve is prepared using Trolox, and the TEAC value of the

sample is determined by comparing its absorbance change to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine

(Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be

monitored at 593 nm.
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Preparation

Reaction

Measurement & Analysis

Prepare Acetate Buffer (300 mM, pH 3.6)

Prepare fresh FRAP reagent by mixing
Acetate buffer, TPTZ, and FeCl3 (10:1:1 v/v/v)

Prepare TPTZ solution (10 mM in 40 mM HCl) Prepare FeCl3 solution (20 mM)

Warm FRAP reagent to 37°C

Prepare sample and FeSO4 standards

Add sample/standard to FRAP reagent

Incubate at 37°C for a defined time (e.g., 4-30 min)

Measure absorbance at 593 nm

Calculate FRAP value from FeSO4 standard curve

Click to download full resolution via product page

Caption: Workflow for the FRAP assay.
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Materials:

Acetate buffer (300 mM, pH 3.6)

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

Ferric chloride (FeCl₃)

Ferrous sulfate (FeSO₄) (standard)

Carnosine-hyaluronate sample

96-well microplate or spectrophotometer cuvettes

Microplate reader or spectrophotometer

Water bath at 37°C

Procedure:

Preparation of FRAP Reagent:

Prepare 300 mM acetate buffer, pH 3.6.

Prepare 10 mM TPTZ in 40 mM HCl.

Prepare 20 mM FeCl₃ in water.

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This is the

FRAP working solution.

Assay:

Warm the FRAP reagent to 37°C.

Add a small volume of the sample or FeSO₄ standard to a larger volume of the FRAP

reagent.

Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
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Measurement: Measure the absorbance at 593 nm.

Calculation: Create a standard curve using FeSO₄. The FRAP value of the sample is

expressed as mM Fe²⁺ equivalents.

Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of a sample to inhibit the reduction of a detector molecule (e.g.,

nitroblue tetrazolium (NBT) or WST-1) by superoxide radicals generated by a xanthine/xanthine

oxidase system. The SOD-like activity of carnosine-hyaluronate is determined by its ability to

scavenge the superoxide radicals.
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Preparation

Reaction

Measurement & Analysis

Prepare buffer (e.g., phosphate buffer, pH 7.4)

Add buffer, Xanthine, detector, and sample/standard to wells

Prepare Xanthine solution Prepare detector solution (e.g., NBT or WST-1) Prepare sample and SOD standard solutions

Initiate reaction by adding Xanthine Oxidase

Incubate at a specific temperature (e.g., 37°C) for a defined time (e.g., 20 min)

Measure absorbance at the appropriate wavelength
(e.g., 560 nm for NBT, 450 nm for WST-1)

Calculate % inhibition of the reaction

Click to download full resolution via product page

Caption: Workflow for the SOD activity assay.

Materials:

Xanthine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 18 Tech Support

https://www.benchchem.com/product/b15619973?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xanthine Oxidase

Nitroblue tetrazolium (NBT) or WST-1

Phosphate buffer (pH 7.4)

Carnosine-hyaluronate sample

SOD standard

96-well microplate

Microplate reader

Procedure:

Reagent Preparation: Prepare working solutions of xanthine, NBT or WST-1, and xanthine

oxidase in phosphate buffer.

Assay:

In a 96-well plate, add the sample or SOD standard.

Add the xanthine and NBT/WST-1 solutions.

Initiate the reaction by adding xanthine oxidase.

Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

Measurement: Measure the absorbance at the appropriate wavelength (560 nm for NBT, 450

nm for WST-1).

Calculation: The SOD activity is calculated as the percentage inhibition of the rate of

NBT/WST-1 reduction.

Catalase (CAT) Activity Assay
This assay measures the ability of a sample to decompose hydrogen peroxide (H₂O₂). The

remaining H₂O₂ can be quantified by reacting it with a suitable reagent to produce a colored
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product. A common method involves monitoring the decrease in H₂O₂ absorbance directly at

240 nm.

Preparation

Reaction

Measurement & Analysis

Prepare phosphate buffer (e.g., 50 mM, pH 7.0)

Prepare H2O2 solution in buffer
(e.g., 10 mM)

Add buffer and H2O2 to a UV-transparent cuvette

Prepare sample and Catalase standard solutions

Initiate reaction by adding sample/standard

Immediately monitor the decrease in
absorbance at 240 nm over time

Calculate catalase activity based on the rate
of H2O2 decomposition

Click to download full resolution via product page

Caption: Workflow for the Catalase activity assay.
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Materials:

Hydrogen peroxide (H₂O₂)

Phosphate buffer (50 mM, pH 7.0)

Carnosine-hyaluronate sample

Catalase standard

UV-transparent cuvettes

UV-Vis spectrophotometer

Procedure:

Reagent Preparation: Prepare a solution of H₂O₂ in phosphate buffer. The final concentration

in the cuvette should result in an initial absorbance of approximately 0.5 at 240 nm.

Assay:

Add the phosphate buffer and H₂O₂ solution to a UV-transparent cuvette.

Initiate the reaction by adding the sample or catalase standard.

Measurement: Immediately monitor the decrease in absorbance at 240 nm for a set period

(e.g., 1-3 minutes).

Calculation: The catalase activity is calculated from the rate of decrease in absorbance,

using the molar extinction coefficient of H₂O₂ at 240 nm. One unit of catalase is defined as

the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the

in vitro antioxidant properties of carnosine-hyaluronate. A combination of these assays is

recommended to obtain a comprehensive antioxidant profile, as each assay reflects a different

aspect of antioxidant activity. The data generated will be valuable for researchers, scientists,
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and drug development professionals in understanding the therapeutic potential of carnosine-

hyaluronate in combating oxidative stress-related pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15619973#in-vitro-antioxidant-assays-for-carnosine-
hyaluronate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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